molecular formula C12H19BrCl2N2 B14048666 1-(2-(4-Bromophenyl)ethyl)piperazine 2hcl

1-(2-(4-Bromophenyl)ethyl)piperazine 2hcl

Cat. No.: B14048666
M. Wt: 342.10 g/mol
InChI Key: JDPVKEVFVAOZEB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(2-(4-Bromophenyl)ethyl)piperazine 2HCl typically involves a multi-step process. One common method includes the reaction of 4-bromobenzyl chloride with piperazine in the presence of a base to form the intermediate 1-(2-(4-bromophenyl)ethyl)piperazine. This intermediate is then treated with hydrochloric acid to yield the final product, this compound .

Chemical Reactions Analysis

1-(2-(4-Bromophenyl)ethyl)piperazine 2HCl undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(2-(4-Bromophenyl)ethyl)piperazine 2HCl has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: It is explored for its potential use in developing new pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(2-(4-Bromophenyl)ethyl)piperazine 2HCl involves its interaction with specific molecular targets. Piperazine derivatives are known to act as GABA receptor agonists, which can lead to the modulation of neurotransmitter activity in the brain. This interaction can result in various pharmacological effects, including anxiolytic and antipsychotic activities .

Comparison with Similar Compounds

1-(2-(4-Bromophenyl)ethyl)piperazine 2HCl can be compared with other piperazine derivatives such as:

    1-(2-(4-Chlorophenyl)ethyl)piperazine: Similar in structure but with a chlorine atom instead of bromine.

    1-(2-(4-Fluorophenyl)ethyl)piperazine: Contains a fluorine atom in place of bromine.

    1-(2-(4-Methylphenyl)ethyl)piperazine: Features a methyl group instead of bromine.

These compounds share similar chemical properties but may exhibit different biological activities and pharmacokinetic profiles due to the variations in their substituents .

Properties

Molecular Formula

C12H19BrCl2N2

Molecular Weight

342.10 g/mol

IUPAC Name

1-[2-(4-bromophenyl)ethyl]piperazine;dihydrochloride

InChI

InChI=1S/C12H17BrN2.2ClH/c13-12-3-1-11(2-4-12)5-8-15-9-6-14-7-10-15;;/h1-4,14H,5-10H2;2*1H

InChI Key

JDPVKEVFVAOZEB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCC2=CC=C(C=C2)Br.Cl.Cl

Origin of Product

United States

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